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Introduction
MAX-40279 is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3)

and fibroblast growth factor receptor (FGFR).[1][2] This small molecule inhibitor has

demonstrated significant potential in preclinical and early clinical settings for the treatment of

acute myeloid leukemia (AML), a hematological malignancy often characterized by mutations in

the FLT3 gene.[3] This technical guide provides an in-depth overview of the cellular targets of

MAX-40279, summarizing key preclinical data, outlining experimental methodologies, and

visualizing the associated signaling pathways.

Mechanism of Action
MAX-40279 exerts its anti-neoplastic activity by binding to and inhibiting the kinase activity of

both FLT3 and FGFR.[1][2] This dual inhibition disrupts the downstream signaling cascades

that are crucial for the proliferation and survival of cancer cells. A key feature of MAX-40279 is

its efficacy against mutant forms of FLT3, including the internal tandem duplication (ITD) and

the D835Y mutation within the tyrosine kinase domain (TKD), which are common mechanisms

of resistance to other FLT3 inhibitors. By simultaneously targeting FGFR, MAX-40279 may also

overcome resistance mechanisms driven by the tumor microenvironment.

Quantitative Preclinical Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10815442?utm_src=pdf-interest
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/nefextinib
https://m.biochempartner.com/reference-1833471
https://www.researchgate.net/publication/336562489_Preclinical_Evaluation_of_MAX-40279_a_FLT3FGFR_Dual_Kinase_Inhibitor_for_Treatment_of_Acute_Myeloid_Leukemia
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/nefextinib
https://m.biochempartner.com/reference-1833471
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/product/b10815442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the available quantitative data from preclinical studies

investigating the efficacy of MAX-40279.

In Vitro Kinase Inhibitory Activity
Target IC50 (nM) Notes

FLT3 (Wild-Type) Data not publicly available
Preclinical studies confirmed

potent inhibition.

FLT3-ITD Data not publicly available
MAX-40279 maintains activity

against this common mutation.

FLT3-D835Y Data not publicly available
Effective against this

resistance-conferring mutation.

FGFR1 Data not publicly available
Part of the dual-targeting

profile of MAX-40279.

FGFR2 Data not publicly available
Part of the dual-targeting

profile of MAX-40279.

FGFR3 Data not publicly available
Part of the dual-targeting

profile of MAX-40279.

In Vitro Cellular Activity
Cell Line Mutation Status EC50 (nM) Notes

MV4-11 FLT3-ITD
Data not publicly

available

A commonly used

AML cell line to

assess FLT3 inhibitor

efficacy.

KG-1 FGFR1 fusion
Data not publicly

available

An AML cell line with

FGFR pathway

activation.

MOLM-13 FLT3-ITD
Data not publicly

available

Another relevant AML

cell line for studying

FLT3-ITD driven

leukemia.
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In Vivo Efficacy in Xenograft Models
Model Dosing Regimen

Tumor Growth
Inhibition

Notes

MV4-11 Xenograft
12 mg/kg, p.o., twice

daily for 21-28 days
Significant inhibition

Demonstrates in vivo

activity against FLT3-

ITD driven tumors.

KG-1 Xenograft
12 mg/kg, p.o., twice

daily for 21-28 days
Significant inhibition

Highlights efficacy in

FGFR-driven AML

models.

Patient-Derived

Xenograft (Mini-PDX)

12 mg/kg, p.o., once

daily for 7 days

Effective in 43% of

patient tumor samples

Suggests broad

applicability in a

heterogeneous patient

population.

AML Xenograft

(unspecified)
Not specified 58% to 106%

Indicates potent anti-

tumor activity in vivo.

Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by MAX-40279.
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FLT3 Signaling Pathway Inhibition by MAX-40279.
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FGFR Signaling Pathway Inhibition by MAX-40279.

Experimental Protocols
Detailed experimental protocols for the key assays used to characterize MAX-40279 are

provided below. These represent generalized procedures, and specific parameters may have

been adapted for individual experiments.

FLT3/FGFR Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against

purified FLT3 and FGFR kinase enzymes.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar kinase

assay platform is used to measure the phosphorylation of a substrate peptide by the kinase in

the presence of varying concentrations of the inhibitor.
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Materials:

Purified recombinant human FLT3 (wild-type and mutant forms) and FGFR (subtypes 1, 2, 3)

enzymes.

Kinase-specific substrate peptide (e.g., a poly-GT peptide for tyrosine kinases).

ATP (adenosine triphosphate).

MAX-40279, serially diluted.

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescent

acceptor).

384-well microplates.

Plate reader capable of TR-FRET detection.

Procedure:

Prepare serial dilutions of MAX-40279 in DMSO and then in assay buffer.

Add the kinase enzyme to the wells of the microplate.

Add the diluted MAX-40279 or vehicle control (DMSO) to the respective wells.

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor

binding.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate

phosphorylation.

Stop the reaction and add the detection reagents.

Incubate to allow for antibody binding to the phosphorylated substrate.
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Read the plate on a TR-FRET-compatible plate reader.

Calculate the percent inhibition for each concentration of MAX-40279 and determine the

IC50 value using a non-linear regression analysis.

Cell Viability Assay (Cell-Based Assay)
Objective: To determine the half-maximal effective concentration (EC50) of MAX-40279 on the

viability of AML cell lines.

Principle: A colorimetric or luminescent assay is used to measure the metabolic activity of

viable cells after treatment with the inhibitor. A decrease in metabolic activity is indicative of

reduced cell viability.

Materials:

AML cell lines (e.g., MV4-11, KG-1, MOLM-13).

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

MAX-40279, serially diluted.

Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-

Glo®).

96-well cell culture plates.

Spectrophotometer or luminometer.

Procedure:

Seed the AML cells into the wells of a 96-well plate at a predetermined density.

Allow the cells to adhere or stabilize for a few hours.

Add serial dilutions of MAX-40279 or vehicle control to the wells.

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2

incubator.
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Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color or signal development.

Read the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and

determine the EC50 value using a non-linear regression analysis.

In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of MAX-40279 in a mouse model of AML.

Principle: Human AML cells are implanted into immunodeficient mice. Once tumors are

established, the mice are treated with MAX-40279, and tumor growth is monitored over time.

Materials:

Immunodeficient mice (e.g., NOD/SCID or NSG).

Human AML cell lines (e.g., MV4-11, KG-1) or patient-derived AML cells.

MAX-40279 formulated for oral administration.

Vehicle control.

Calipers for tumor measurement.

Animal housing and care facilities.

Procedure:

Inject the human AML cells subcutaneously or intravenously into the immunodeficient mice.

Monitor the mice for tumor engraftment and growth.

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.
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Administer MAX-40279 or vehicle control orally at the specified dose and schedule.

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for the planned duration or until the tumors in the control group reach a

predetermined endpoint.

Calculate the tumor volume for each mouse at each time point.

Determine the tumor growth inhibition for the MAX-40279 treated group compared to the

vehicle control group.

Biochemical Kinase Assay
(FLT3 & FGFR)

IC50 Determination

Cell-Based Viability Assay
(AML Cell Lines)

EC50 Determination AML Xenograft Model
(Mouse) Tumor Growth Inhibition

Lead Optimization Clinical Development

Click to download full resolution via product page

Preclinical Evaluation Workflow for MAX-40279.

Conclusion
MAX-40279 is a promising dual FLT3 and FGFR inhibitor with demonstrated preclinical activity

against AML models, including those with clinically relevant resistance mutations. Its

mechanism of action, involving the simultaneous blockade of two key oncogenic signaling

pathways, provides a strong rationale for its continued development. The data summarized in

this guide highlight the potential of MAX-40279 as a novel therapeutic agent for AML. Further

clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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